molecular formula C27H35N5O3 B14177091 (S)-N-(1-(5-(2-methoxyquinolin-3-yl)-1H-imidazol-2-yl)-7-oxooctyl)-1-methylazetidine-3-carboxamide

(S)-N-(1-(5-(2-methoxyquinolin-3-yl)-1H-imidazol-2-yl)-7-oxooctyl)-1-methylazetidine-3-carboxamide

Cat. No.: B14177091
M. Wt: 477.6 g/mol
InChI Key: AWTXQEUYEIEIGL-QHCPKHFHSA-N
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Description

3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- is a complex organic compound that belongs to the class of azetidinecarboxamides This compound is characterized by its unique structure, which includes a quinoline moiety, an imidazole ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce imidazole-modified compounds .

Mechanism of Action

The mechanism of action of 3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- involves its interaction with specific molecular targets and pathways within biological systems. The quinoline and imidazole moieties play a crucial role in binding to target proteins and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- is unique due to its combination of azetidine, quinoline, and imidazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C27H35N5O3

Molecular Weight

477.6 g/mol

IUPAC Name

N-[(1S)-1-[5-(2-methoxyquinolin-3-yl)-1H-imidazol-2-yl]-7-oxononyl]-1-methylazetidine-3-carboxamide

InChI

InChI=1S/C27H35N5O3/c1-4-20(33)11-6-5-7-13-23(30-26(34)19-16-32(2)17-19)25-28-15-24(29-25)21-14-18-10-8-9-12-22(18)31-27(21)35-3/h8-10,12,14-15,19,23H,4-7,11,13,16-17H2,1-3H3,(H,28,29)(H,30,34)/t23-/m0/s1

InChI Key

AWTXQEUYEIEIGL-QHCPKHFHSA-N

Isomeric SMILES

CCC(=O)CCCCC[C@@H](C1=NC=C(N1)C2=CC3=CC=CC=C3N=C2OC)NC(=O)C4CN(C4)C

Canonical SMILES

CCC(=O)CCCCCC(C1=NC=C(N1)C2=CC3=CC=CC=C3N=C2OC)NC(=O)C4CN(C4)C

Origin of Product

United States

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